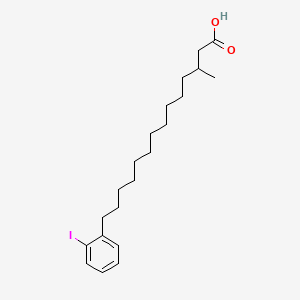
14-(2-iodophenyl)-3-methyltetradecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-(2-iodophenyl)-3-methyltetradecanoic acid is an organic compound characterized by the presence of an iodophenyl group attached to a tetradecanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 14-(2-iodophenyl)-3-methyltetradecanoic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
14-(2-iodophenyl)-3-methyltetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
14-(2-iodophenyl)-3-methyltetradecanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a radiolabeled compound for imaging studies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 14-(2-iodophenyl)-3-methyltetradecanoic acid involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various binding interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Iodophenyl)acetic acid: Similar in structure but with a shorter carbon chain.
15-(4-Iodophenyl)pentadecanoic acid: Similar in structure but with a different carbon chain length.
Uniqueness
14-(2-iodophenyl)-3-methyltetradecanoic acid is unique due to its specific carbon chain length and the presence of a methyl group, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
85578-85-4 |
|---|---|
Formule moléculaire |
C21H33IO2 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
14-(2-iodophenyl)-3-methyltetradecanoic acid |
InChI |
InChI=1S/C21H33IO2/c1-18(17-21(23)24)13-9-7-5-3-2-4-6-8-10-14-19-15-11-12-16-20(19)22/h11-12,15-16,18H,2-10,13-14,17H2,1H3,(H,23,24) |
Clé InChI |
LNBNTCPDITYKJF-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCC1=CC=CC=C1I)CC(=O)O |
SMILES canonique |
CC(CCCCCCCCCCCC1=CC=CC=C1I)CC(=O)O |
Synonymes |
14-((131)iodophenyl)-beta-methyltetradecanoic acid 14-(iodophenyl)-3-methyltetradecanoic acid 14-(iodophenyl)-3-methyltetradecanoic acid, 4-iodo-(123I)labeled 14-(iodophenyl)-3-methyltetradecanoic acid, 4-iodo-(131I)labeled BMTDA I-PBMTA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


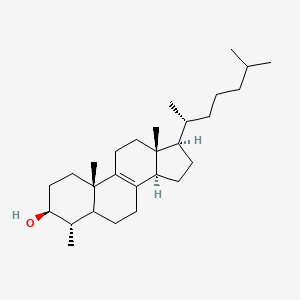


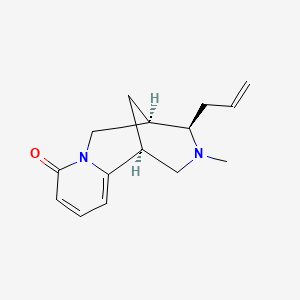
![(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1200563.png)

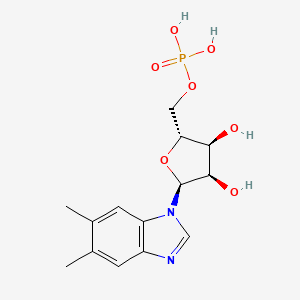
![Bis[5-chloro-1H-indol-2-YL-carbonyl-aminoethyl]-ethylene glycol](/img/structure/B1200567.png)
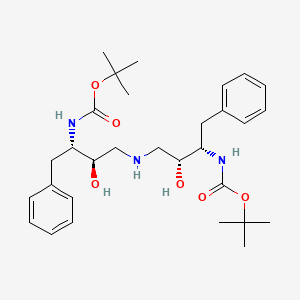
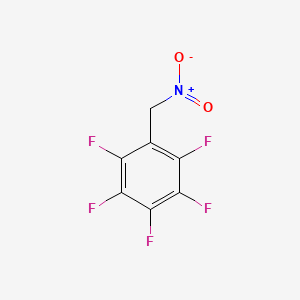
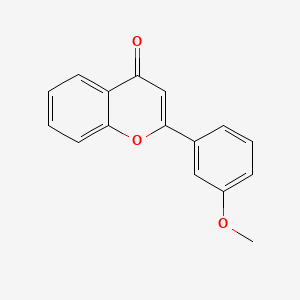
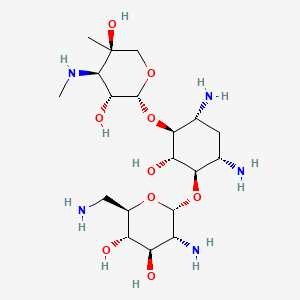
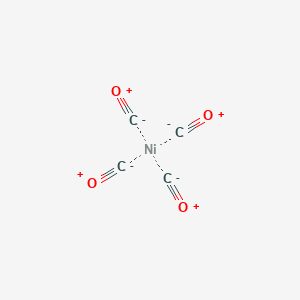
![[(Mesitylsulfonyl)amino]acetic acid](/img/structure/B1200578.png)
